molecular formula C9H9BrN2O B15057308 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Cat. No.: B15057308
M. Wt: 241.08 g/mol
InChI Key: UKBOFVYRGSYSTD-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromopyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that forms pyrrolidine-2-carbaldehyde in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromopyridinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized pyrrolidin-2-one derivatives.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing novel compounds with specific properties.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-8-1-6(3-11-5-8)7-2-9(13)12-4-7/h1,3,5,7H,2,4H2,(H,12,13)

InChI Key

UKBOFVYRGSYSTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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